2-Formyl-5-methylbenzonitrile

Description

BenchChem offers high-quality 2-Formyl-5-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Formyl-5-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

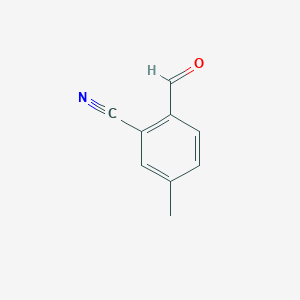

Structure

3D Structure

Propriétés

IUPAC Name |

2-formyl-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7-2-3-8(6-11)9(4-7)5-10/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQENAWFYEWLGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 2-Formyl-5-methylbenzonitrile: Synthesis, Reactivity, and Applications

Executive Summary

2-Formyl-5-methylbenzonitrile is a highly versatile bifunctional aromatic compound that serves as a pivotal building block in modern organic synthesis. Characterized by the presence of both a reactive aldehyde (formyl) group and a nitrile moiety on a methyl-substituted benzene ring, this molecule offers a rich platform for the construction of complex molecular architectures. Its strategic importance is most pronounced in the synthesis of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical properties, validated synthesis protocols, characteristic reactivity, and key applications, with a focus on providing actionable insights for researchers, chemists, and drug development professionals.

A note on identifiers: This guide pertains to the compound identified by CAS Number 27613-33-8, which is the most commonly cited and commercially available isomer for 2-Formyl-5-methylbenzonitrile.[1][2][3][4][5]

Section 1: Core Molecular Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in experimental design. The key identifiers and properties of 2-Formyl-5-methylbenzonitrile are summarized below.

| Property | Value | Source(s) |

| CAS Number | 27613-33-8 | [1][5] |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| IUPAC Name | 2-formyl-5-methylbenzonitrile | N/A |

| Synonyms | 5-Methylphthalaldehydonitrile | [1] |

| Appearance | Solid | [6] |

| Storage Conditions | 4°C, stored under nitrogen | [1] |

| SMILES | N#CC1=CC(C)=CC=C1C=O | [1] |

| Topological Polar Surface Area | 40.86 Ų | [1] |

| LogP | 1.6792 | [1] |

Section 2: Spectroscopic Signature for Structural Verification

Confirming the identity and purity of 2-Formyl-5-methylbenzonitrile is critical. Its structure gives rise to a distinct spectroscopic fingerprint. While experimental spectra should always be acquired for batch validation, the following table outlines the expected characteristic signals based on established principles of NMR and IR spectroscopy.[7][8][9][10]

| Spectroscopy | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H-NMR | Aldehyde Proton (-CHO) | ~10.0 ppm (singlet) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| Aromatic Protons (Ar-H) | ~7.5 - 8.0 ppm (multiplets) | Protons on the aromatic ring will appear in this region, with splitting patterns determined by their coupling to adjacent protons. | |

| Methyl Protons (-CH₃) | ~2.4 ppm (singlet) | The methyl group protons are attached to the aromatic ring and appear as a singlet. | |

| ¹³C-NMR | Aldehyde Carbonyl (C=O) | ~190 ppm | The carbonyl carbon is significantly deshielded and appears far downfield. |

| Aromatic Carbons (Ar-C) | ~125 - 145 ppm | Multiple signals corresponding to the six carbons of the benzene ring. | |

| Nitrile Carbon (C≡N) | ~117 ppm | The carbon of the nitrile group has a characteristic chemical shift in this region. | |

| Methyl Carbon (-CH₃) | ~21 ppm | The carbon of the methyl group appears in the aliphatic region. | |

| IR Spectroscopy | Nitrile Stretch (νC≡N) | ~2220 - 2230 cm⁻¹ | A sharp, strong absorption characteristic of the carbon-nitrogen triple bond. |

| Aldehyde Carbonyl Stretch (νC=O) | ~1700 - 1710 cm⁻¹ | A strong, sharp absorption for the carbonyl group of the aromatic aldehyde. | |

| C-H Aldehydic Stretch | ~2820 and ~2720 cm⁻¹ | Two weak bands (Fermi doublet) characteristic of the C-H bond in an aldehyde. | |

| Aromatic C=C Stretches | ~1600, ~1480 cm⁻¹ | Medium to strong absorptions typical for aromatic rings. |

Section 3: Synthesis Methodologies and Mechanistic Rationale

The synthesis of 2-Formyl-5-methylbenzonitrile can be approached from several precursors. A strategically sound and widely applicable method is the cyanation of a corresponding aryl halide, a transformation known as the Rosenmund–von Braun reaction.[11][12][13] This approach is favored for its directness and reliability.

Preferred Synthetic Route: Rosenmund–von Braun Cyanation

This route involves the copper-catalyzed cyanation of 2-bromo-4-methylbenzaldehyde. The choice of an aryl bromide as a precursor is a pragmatic balance between reactivity and cost. The use of copper(I) cyanide is classical, though modern protocols may employ catalytic copper with other cyanide sources.[14][15] The causality for this choice rests on the ability of Cu(I) to undergo oxidative addition to the aryl halide, facilitating the substitution with the cyanide nucleophile.[11]

Caption: Workflow for the synthesis of 2-Formyl-5-methylbenzonitrile.

Experimental Protocol: Synthesis via Rosenmund–von Braun Reaction

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-4-methylbenzaldehyde (1.0 eq) and copper(I) cyanide (1.2 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) or pyridine as the solvent (approx. 5-10 mL per gram of aryl bromide).

-

Reaction Execution: Heat the reaction mixture to 150-160°C under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction typically requires several hours.

-

Scientist's Note: The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl bromide to the copper center. The polar aprotic solvent (DMF) is crucial for solubilizing the copper cyanide salt and facilitating the nucleophilic substitution.[11]

-

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the dark mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. Stir for 30 minutes.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Formyl-5-methylbenzonitrile.

Section 4: The Synthetic Chemist's Toolkit: Reactivity and Applications

The synthetic utility of 2-Formyl-5-methylbenzonitrile stems from the distinct and often orthogonal reactivity of its aldehyde and nitrile functionalities.[16] This dual reactivity allows for its use in elegant cascade reactions to rapidly build molecular complexity.

Application Focus: Synthesis of Isoindolinone Scaffolds

A prominent application is the synthesis of isoindolinones, a class of nitrogen-containing heterocycles that are core components of many biologically active molecules.[17][18] In a typical cascade reaction, the aldehyde group undergoes an initial condensation with a primary amine to form an imine intermediate. This is followed by an intramolecular nucleophilic attack of a carbanion (or other nucleophile) onto the nitrile group, leading to cyclization and formation of the isoindolinone ring system.[17][19][20]

Caption: Cascade reaction pathway to form substituted isoindolinones.

Experimental Protocol: Synthesis of 2-Aryl-6-methylisoindolin-1-one

This protocol describes a general electrochemical-induced cascade reaction, a modern and sustainable approach.[17] All work must be conducted in a well-ventilated fume hood.

-

Cell Assembly: Assemble a divided electrochemical cell with a platinum (Pt) cathode as the working electrode and a carbon rod as the anode.

-

Reagent Loading: To the cathodic compartment, add 2-Formyl-5-methylbenzonitrile (1.0 eq), a substituted aniline (e.g., aniline, 1.2 eq), and a supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate) in a suitable solvent like acetonitrile.

-

Electrolysis: Apply a constant current to the cell. The reaction proceeds through the initial formation of an imine, which is then electrochemically reduced and cyclizes. Monitor the reaction by TLC until the starting material is consumed.

-

Scientist's Note: The electrochemical approach offers a mild and reagent-free method to initiate the cascade. It avoids the need for stoichiometric chemical reductants or oxidants, aligning with the principles of green chemistry.[17]

-

-

Workup and Purification: Upon completion, evaporate the solvent from the cathodic solution under reduced pressure. Purify the resulting residue directly by flash column chromatography on silica gel to afford the desired N-aryl isoindolinone product.

Section 5: Safety, Handling, and Storage

Proper handling of 2-Formyl-5-methylbenzonitrile is essential to ensure laboratory safety. It is classified as an irritant and is harmful if ingested, inhaled, or in contact with skin.[6][21][22]

| GHS Hazard Statements | |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

Handling and PPE:

-

Always use this compound within a certified chemical fume hood.[23][24]

-

Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[23][25]

-

Avoid generating dust. Handle as a solid in a well-ventilated area.[21]

-

Ensure eyewash stations and safety showers are readily accessible.[23]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[25]

-

For long-term stability, store at refrigerated temperatures (2-8°C) under an inert atmosphere of nitrogen or argon.[1]

Disposal:

-

Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.[23][25]

Conclusion

2-Formyl-5-methylbenzonitrile stands out as a valuable and versatile intermediate for the synthesis of complex organic molecules. Its bifunctional nature, allowing for sequential or cascade reactions involving both the aldehyde and nitrile groups, provides a powerful tool for chemists in pharmaceutical and materials research. The ability to efficiently construct heterocyclic scaffolds, such as isoindolinones, underscores its importance in drug discovery programs. By understanding its properties, synthetic routes, and reactivity, researchers can fully leverage this compound to accelerate the development of novel chemical entities.

References

-

Morlacci, V., et al. (2022). Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones. Molecules, 27(23), 8213. Available at: [Link]

-

Massa, A., et al. (2023). Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening. ResearchGate. Available at: [Link]

-

ResearchGate. Electrosynthesis of isoindolinones (selected lit. of tandem approaches) and this work. Available at: [Link]

-

Massa, A., et al. (2023). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. Advanced Synthesis & Catalysis. Available at: [Link]

-

Organic Chemistry Portal. Rosenmund-von Braun Reaction. Available at: [Link]

-

Wikipedia. Rosenmund–von Braun reaction. Available at: [Link]

-

MySkinRecipes. 2-Formyl-5-methylbenzonitrile. Available at: [Link]

-

SciSpace. Rosenmund–von Braun reaction. Available at: [Link]

- Google Patents.CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

-

Springer. 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

-

Elsevier. Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 27613-33-8 | 2-formyl-5-methylbenzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. 2-formyl-5-methylbenzonitrile | CAS: 27613-33-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 27613-33-8|2-Formyl-5-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 27613-36-1|5-Formyl-2-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 7. forskning.ruc.dk [forskning.ruc.dk]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 12. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 13. Rosenmund-von Braun Synthesis [drugfuture.com]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 15. scispace.com [scispace.com]

- 16. 2-Formyl-5-methylbenzonitrile | 27613-33-8 | Benchchem [benchchem.com]

- 17. Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.com [fishersci.com]

- 25. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Synthesis of 2-Formyl-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Formyl-5-methylbenzonitrile, a valuable building block in medicinal chemistry and materials science. This document explores the primary synthetic strategies, delves into the mechanistic intricacies of the key reactions, and offers a detailed, field-tested experimental protocol. Emphasis is placed on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this versatile molecule.

Introduction: The Significance of 2-Formyl-5-methylbenzonitrile

2-Formyl-5-methylbenzonitrile, with its molecular formula C₉H₇NO and molecular weight of 145.16 g/mol , is a bifunctional aromatic compound of significant interest in organic synthesis.[1] Its structure incorporates both a nitrile (-C≡N) and a formyl (-CHO) group, rendering it a versatile intermediate for the construction of more complex molecular architectures.[2][3] The aldehyde functionality serves as a handle for a variety of transformations including oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines and other C-N bonds.[2] Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This dual reactivity makes it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[3]

Strategic Approaches to Synthesis

The synthesis of 2-Formyl-5-methylbenzonitrile can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and laboratory capabilities. The primary retrosynthetic disconnections lead to two main strategies:

-

Formylation of a Pre-functionalized Benzene Ring: This approach involves the introduction of the formyl group onto a benzene ring already possessing the methyl and nitrile functionalities in the desired 1,4- and 1,2-positions, respectively.

-

Modification of a Pre-existing Aromatic Scaffold: This strategy focuses on the transformation of a functional group already present on the aromatic ring into the desired formyl group.

This guide will focus on the most practical and widely applicable methods within these strategies.

Synthetic Methodologies: A Mechanistic Perspective

Vilsmeier-Haack Formylation of 2-Methylbenzonitrile

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[4][5][6] In the context of synthesizing 2-Formyl-5-methylbenzonitrile, the starting material is 2-methylbenzonitrile.

Mechanism: The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7] This electrophilic species then attacks the electron-rich aromatic ring. The methyl group in 2-methylbenzonitrile is an ortho-, para-directing activator, while the nitrile group is a meta-directing deactivator. The formylation is expected to occur at the position para to the activating methyl group and meta to the deactivating nitrile group, which corresponds to the desired C5 position. Subsequent hydrolysis of the resulting iminium salt yields the aldehyde.[4]

Figure 1: Vilsmeier-Haack Reaction Workflow. A simplified representation of the key stages in the Vilsmeier-Haack formylation.

Formylation via Ortho-Lithiation of 2-Bromo-5-methylbenzonitrile

Another effective strategy involves the use of organolithium chemistry. Starting from 2-bromo-5-methylbenzonitrile, a lithium-halogen exchange can be performed, followed by quenching with an appropriate formylating agent.

Mechanism: Treatment of 2-bromo-5-methylbenzonitrile with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures results in a lithium-halogen exchange, generating a highly reactive aryllithium intermediate. This species is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). The reaction proceeds through a tetrahedral intermediate which, upon aqueous workup, collapses to furnish the desired aldehyde.[8][9]

Figure 2: Lithiation-Formylation Workflow. A schematic outlining the synthesis via an aryllithium intermediate.

Selective Oxidation of 2,5-Dimethylbenzonitrile

A conceptually straightforward approach is the selective oxidation of the benzylic methyl group at the 2-position of 2,5-dimethylbenzonitrile. However, achieving selective mono-oxidation to the aldehyde without over-oxidation to the carboxylic acid or oxidation of the other methyl group presents a significant challenge.[10] Various oxidizing agents, such as manganese dioxide (MnO₂), can be employed for this transformation, often requiring careful control of reaction conditions.[11]

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

The following protocol is a robust and scalable method for the synthesis of 2-Formyl-5-methylbenzonitrile based on the Vilsmeier-Haack reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methylbenzonitrile | 117.15 | 10.0 g | 0.085 |

| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | 0.32 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 10 mL | 0.11 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 150 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | q.s. | - |

| Hexanes | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

Procedure:

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-methylbenzonitrile (10.0 g, 0.085 mol) and N,N-dimethylformamide (25 mL, 0.32 mol).

-

Formation of the Vilsmeier Reagent: Cool the mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride (10 mL, 0.11 mol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8). Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., starting with a 95:5 ratio and gradually increasing the polarity) to afford 2-Formyl-5-methylbenzonitrile as a solid. Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed.[2][12]

Characterization and Data Analysis

The identity and purity of the synthesized 2-Formyl-5-methylbenzonitrile should be confirmed by standard analytical techniques.

5.1. Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 10.2 (s, 1H, -CHO), 7.8-7.9 (m, 2H, Ar-H), 7.4-7.5 (m, 1H, Ar-H), 2.5 (s, 3H, -CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 191.5 (-CHO), 145.0, 136.0, 134.5, 133.0, 130.0, 118.0 (-C≡N), 115.0, 21.0 (-CH₃).[1]

-

FTIR (KBr, cm⁻¹): ~2225 (C≡N stretch), ~1700 (C=O stretch, aldehyde), ~2850, 2750 (C-H stretch, aldehyde), ~2920 (C-H stretch, methyl), ~1600, 1480 (C=C stretch, aromatic).[8][13]

-

Mass Spectrometry (EI): m/z 145 (M⁺), 144 (M⁺-H), 116 (M⁺-CHO).[4][14]

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used. The provided data is a representative example.

Safety Considerations

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.

-

N,N-Dimethylformamide is a skin and eye irritant.

-

Organolithium reagents such as n-butyllithium are pyrophoric and must be handled under an inert atmosphere.

-

Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Conclusion

The synthesis of 2-Formyl-5-methylbenzonitrile is a key process for accessing a versatile building block in organic synthesis. This guide has detailed two primary synthetic strategies, with a focus on the Vilsmeier-Haack formylation and formylation via ortho-lithiation, providing a mechanistic understanding and a practical, step-by-step protocol. The successful synthesis and purification, confirmed by the outlined analytical methods, will provide researchers with a high-purity material essential for the advancement of their research in drug discovery and materials science.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Formyl-5-methylbenzonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, May 11). Gattermann reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Facile synthesis of nitriles via manganese oxide promoted oxidative dehydrosulfurization of primary thioamides. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). Retrieved from [Link]

-

HETEROCYCLES. (2011). Vol. 83, No. 9. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Retrieved from [Link]

-

Thieme. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. Retrieved from [Link]

-

ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure and vibrational spectra of 2-formyl benzonitrile by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The preparation of some heteroaromatic and aromatic aldehydes. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Formylation - Common Conditions [commonorganicchemistry.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. murov.info [murov.info]

- 13. azooptics.com [azooptics.com]

- 14. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Structural Elucidation of 2-Formyl-5-methylbenzonitrile

Introduction

2-Formyl-5-methylbenzonitrile (CAS No: 27613-33-8) is a bifunctional aromatic compound featuring both an aldehyde (formyl) and a nitrile functional group.[1][2][3] This unique arrangement makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty dyes.[2][4] The precise arrangement of these functional groups on the benzene ring is critical to its reactivity and the properties of the resulting downstream products. Therefore, unambiguous confirmation of its structure is a paramount step in any research or development workflow.

This in-depth guide provides a comprehensive framework for the structural elucidation of 2-Formyl-5-methylbenzonitrile. Moving beyond a simple recitation of data, this document details the strategic application of modern spectroscopic techniques, explaining the causal relationships between molecular structure and spectral output. It is designed for researchers, chemists, and drug development professionals who require a robust, self-validating methodology for molecular characterization.

Molecular & Physicochemical Profile

A foundational understanding begins with the compound's basic properties. These data provide the initial parameters for selecting analytical techniques and predicting spectral outcomes.

| Property | Value | Source |

| CAS Number | 27613-33-8 | [1][2][5] |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [1][5] |

| Synonyms | 5-Methylphthalaldehydonitrile; m-Tolunitrile, 6-formyl- | [1][3] |

| Purity | ≥98% (Typical Commercial Grade) | [1] |

| Storage | 2-8°C, under inert atmosphere (e.g., Nitrogen) | [1][2] |

The Spectroscopic Elucidation Workflow: An Integrated Approach

The definitive confirmation of a molecular structure is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal analytical methods. Our approach relies on three pillars of modern spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, we can deduce the precise connectivity of atoms.[6]

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides a detailed picture of the hydrogen atoms in the molecule. For 2-Formyl-5-methylbenzonitrile, we expect four distinct signals corresponding to the four unique proton environments.

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde-H | ~10.4 | Singlet (s) | 1H | The formyl proton is highly deshielded due to the powerful electron-withdrawing and anisotropic effects of the carbonyl group, placing it far downfield. |

| Aromatic-H (H6) | ~7.9 | Doublet (d) | 1H | This proton is ortho to the strongly electron-withdrawing aldehyde group, leading to significant deshielding. It is coupled to H4. |

| Aromatic-H (H4) | ~7.7 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing nitrile group. It is coupled to H6. |

| Aromatic-H (H3) | ~7.5 | Singlet (s) or narrow triplet | 1H | This proton is adjacent to two substituted carbons, resulting in minimal or no coupling to other protons. |

| Methyl-H | ~2.5 | Singlet (s) | 3H | The methyl protons are attached to the aromatic ring and appear as a characteristic singlet in the aliphatic region. |

digraph "Proton_Assignments" { graph [fontname="Arial"]; node [fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

mol [label="", shape=none, image="https://i.imgur.com/2sJtXQv.png", width="2.5", height="2.5"]; }

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the molecule's asymmetry, all nine carbon atoms are chemically distinct and should produce nine separate signals.

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (Aldehyde) | ~191 | The carbonyl carbon is the most deshielded carbon due to the double bond to oxygen. |

| Aromatic C-H | 125-138 | Aromatic carbons typically resonate in this region. The specific shifts depend on the electronic effects of the attached functional groups. |

| Aromatic C (quaternary) | 135-145 | The quaternary carbons attached to the methyl, formyl, and nitrile groups will have distinct shifts. |

| C≡N (Nitrile) | ~117 | The nitrile carbon has a characteristic chemical shift that is distinct from aromatic carbons. |

| Aromatic C-CN | ~112 | The carbon atom to which the nitrile group is attached is typically shielded. |

| CH₃ (Methyl) | ~21 | The aliphatic methyl carbon is highly shielded and appears far upfield. |

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its simplicity.

-

Sample Weighing: Accurately weigh 5-10 mg of 2-Formyl-5-methylbenzonitrile.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

-

Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the solution is homogeneous.

-

Analysis: Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument protocols.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is exceptionally useful for the rapid and definitive identification of key functional groups.[7] The nitrile (C≡N) and aldehyde (C=O) groups of the target molecule have highly characteristic absorption bands in regions of the spectrum that are often free from other interfering signals.

| Functional Group | Expected Wavenumber (cm⁻¹) | Band Characteristics | Confirmation |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak, sharp | Presence of the benzene ring.[7] |

| Aliphatic C-H Stretch | < 3000 | Medium, sharp | Presence of the methyl group.[7] |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong, sharp | Confirms the presence of the nitrile functional group. This is a highly diagnostic peak.[8] |

| Aldehyde (C=O) Stretch | 1710 - 1690 | Strong, sharp | Confirms the presence of the conjugated aldehyde carbonyl group. |

| Aromatic C=C Bending | 1600 - 1450 | Medium to strong, sharp | Overtone and combination bands confirming the aromatic ring substitution pattern. |

Experimental Protocol: IR Sample Preparation (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of 2-Formyl-5-methylbenzonitrile with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental formula. This technique provides the ultimate confirmation of the compound's identity.

Expected Mass Spectrum Data

-

Molecular Ion (M⁺•): The primary piece of information is the molecular ion peak. For C₉H₇NO, the expected monoisotopic mass is 145.0528 g/mol . A low-resolution instrument will show a peak at m/z = 145.[1]

-

High-Resolution MS (HRMS): An HRMS analysis (e.g., ESI-TOF) is crucial for unambiguous formula confirmation. The experimentally measured mass should match the theoretical mass to within a few parts per million (ppm).

-

Calculated for [M+H]⁺ (C₉H₈NO⁺): 146.0600

-

-

Key Fragmentation Patterns: Electron Ionization (EI) would likely induce characteristic fragmentation. Key expected fragments include:

-

[M-1]⁺ (m/z 144): Loss of the aldehydic hydrogen.

-

[M-29]⁺ (m/z 116): Loss of the formyl radical (•CHO).

-

[M-26]⁺ (m/z 119): Loss of the nitrile group (•CN).

-

Experimental Protocol: MS Sample Preparation (ESI Method)

-

Solvent Selection: Choose a volatile solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

-

Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in the chosen solvent.

-

Infusion: The solution is introduced into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Analysis: Acquire the mass spectrum in positive or negative ion mode. Positive mode is typically used to observe the [M+H]⁺ or [M+Na]⁺ adducts.

Conclusion: A Self-Validating Structural Portrait

The structural elucidation of 2-Formyl-5-methylbenzonitrile is achieved through the synergistic interpretation of NMR, IR, and MS data.

-

MS confirms the molecular formula is C₉H₇NO.

-

IR definitively identifies the presence of the critical C≡N and C=O functional groups.

-

NMR maps the molecular skeleton, confirming a 1,2,4-trisubstituted benzene ring and establishing the precise relative positions of the formyl, methyl, and nitrile groups.

The convergence of these independent lines of evidence provides an unassailable confirmation of the structure, meeting the rigorous standards required for research, process development, and regulatory submission. This methodical, evidence-based approach ensures the highest level of scientific integrity.

References

-

MySkinRecipes. 2-Formyl-5-methylbenzonitrile. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

-

ResearchGate. Molecular structure, vibrational spectroscopic studies and analysis of 2-fluoro-5-methylbenzonitrile. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

National Institute of Standards and Technology (NIST). Benzonitrile IR Spectrum. [Link]

-

PubChemLite. 5-formyl-2-methylbenzonitrile (C9H7NO). [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Formyl-5-methylbenzonitrile [myskinrecipes.com]

- 3. Benzonitrile,2-formyl-5-methyl- - CAS:27613-33-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. 2-Formyl-5-methylbenzonitrile | 27613-33-8 | Benchchem [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

physical and chemical characteristics of 2-Formyl-5-methylbenzonitrile

An In-Depth Technical Guide to 2-Formyl-5-methylbenzonitrile for Advanced Research

This guide provides a comprehensive overview of the , a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, spectroscopic signature, reactivity, and safe handling protocols, grounding all information in established scientific principles.

Introduction: A Versatile Synthetic Building Block

2-Formyl-5-methylbenzonitrile, identified by its CAS number 27613-33-8, is an aromatic compound featuring both a nitrile (-C≡N) and a formyl (-CHO) group.[1] This unique arrangement of electron-withdrawing and reactive functionalities makes it a valuable intermediate for the synthesis of complex molecular architectures.[2][3] Its utility spans the creation of novel heterocyclic compounds for pharmaceutical applications to the development of advanced dyes and specialty chemicals.[2][4] This guide aims to provide the detailed technical knowledge necessary to effectively utilize this compound in a research and development setting.

Molecular Structure and Physicochemical Properties

The core of 2-Formyl-5-methylbenzonitrile is a benzene ring substituted with a formyl group at position 2, a methyl group at position 5, and a nitrile group at position 1. This substitution pattern dictates its reactivity and physical properties.

Caption: Chemical structure of 2-Formyl-5-methylbenzonitrile.

Table 1: Physicochemical Properties of 2-Formyl-5-methylbenzonitrile

| Property | Value | Source |

| CAS Number | 27613-33-8 | [1] |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [1][5] |

| Appearance | Likely a solid at room temperature | Inferred from storage conditions |

| Storage Conditions | 2-8°C, under inert gas | [2][6] |

| Calculated LogP | 1.6792 | [1] |

| Topological Polar Surface Area (TPSA) | 40.86 Ų | [1] |

Synthesis and Purification: A Plausible Experimental Protocol

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 2-Formyl-5-methylbenzonitrile.

Step-by-Step Protocol

-

Grignard Reagent Formation:

-

Rationale: This step converts the aryl bromide into a nucleophilic organomagnesium species, which can then react with an electrophilic formylating agent.

-

Procedure: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of 2-bromo-5-methylbenzonitrile[7] in anhydrous tetrahydrofuran (THF) dropwise. A small crystal of iodine can be added to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

-

-

Formylation:

-

Rationale: The Grignard reagent attacks the electrophilic carbonyl carbon of the formylating agent. Ethyl formate is a common and effective C1 source for this transformation.

-

Procedure: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of ethyl formate in anhydrous THF is added dropwise, maintaining the temperature below 10°C. The reaction is stirred for several hours at room temperature.

-

-

Aqueous Workup and Extraction:

-

Rationale: The workup quenches the reaction and removes inorganic salts.

-

Procedure: The reaction mixture is slowly poured into a cold, saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Purification:

-

Rationale: Column chromatography is a standard method for purifying organic compounds of moderate polarity.

-

Procedure: The crude product is purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure 2-Formyl-5-methylbenzonitrile.

-

Spectroscopic Analysis: The Molecular Fingerprint

Definitive spectroscopic data for 2-Formyl-5-methylbenzonitrile is not widely published. However, based on its structure and data from analogous compounds, a detailed expected spectroscopic profile can be constructed.

Table 2: Expected Spectroscopic Data for 2-Formyl-5-methylbenzonitrile

| Technique | Expected Chemical Shifts / Peaks | Rationale and Comparative Data |

| ¹H NMR | δ 9.8–10.2 (s, 1H, -CHO), δ 7.5-7.8 (m, 3H, Ar-H), δ 2.3–2.5 (s, 3H, -CH₃) | The aldehyde proton is expected to be significantly downfield. The aromatic protons will exhibit complex splitting. The methyl protons will appear as a singlet. These predictions are consistent with data for similar benzaldehyde derivatives.[8] |

| ¹³C NMR | δ ~190 (-CHO), δ ~130-140 (Ar-C), δ ~118 (-C≡N), δ ~20 (-CH₃) | The carbonyl carbon of the aldehyde is characteristically downfield. The nitrile carbon is less deshielded. Aromatic carbons appear in the typical range, and the methyl carbon is upfield.[9][10] |

| FT-IR (cm⁻¹) | ~2220 (strong, C≡N stretch), ~1680 (strong, C=O stretch), ~2820 and ~2720 (medium, C-H stretch of aldehyde) | These are characteristic vibrational frequencies for nitrile and aldehyde functional groups.[8] The IR spectrum of the related 2-fluoro-5-formylbenzonitrile shows similar characteristic peaks.[11] |

| Mass Spectrometry (ESI+) | m/z 146.0600 [M+H]⁺, 168.0420 [M+Na]⁺ | Predicted mass-to-charge ratios for common adducts provide a means of confirming the molecular weight.[12] |

Chemical Reactivity and Synthetic Applications

The synthetic versatility of 2-Formyl-5-methylbenzonitrile stems from the distinct reactivity of its two functional groups.[3] This allows for selective transformations and the construction of diverse molecular scaffolds.

Caption: Reactivity map of 2-Formyl-5-methylbenzonitrile.

-

Reactions of the Formyl Group: The electrophilic aldehyde is susceptible to nucleophilic attack. It can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, or undergo condensation reactions with amines to form imines.[3] Furthermore, it can participate in various C-C bond-forming reactions such as the Wittig reaction.

-

Reactions of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide.[3] It can also be reduced to a primary amine. The carbon-nitrogen triple bond can participate in cycloaddition reactions, providing a route to various heterocyclic systems.[3]

-

Applications in Drug Discovery: The ability to selectively modify either the formyl or nitrile group makes this compound an excellent scaffold for building libraries of drug-like molecules. For instance, the related compound, 2-fluoro-5-formylbenzonitrile, is a key intermediate in the synthesis of the PARP inhibitor Olaparib.[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Formyl-5-methylbenzonitrile is not available, data from structurally similar compounds, such as 2-fluoro-5-formylbenzonitrile, suggest that it should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound should be stored under an inert atmosphere.[2]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

References

-

MySkinRecipes. (n.d.). 2-Formyl-5-methylbenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-formylbenzonitrile. Retrieved from [Link]

-

Elsevier. (n.d.). Reaxys. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-fluoro-5-formylbenzonitrile.

-

PubChemLite. (n.d.). 5-formyl-2-methylbenzonitrile. Retrieved from [Link]

-

ResearchGate. (2016). The Synthesis of Dialkylaminonitrile Derivatives of 2-Formylbenzoic Acid by the Strecker Reaction in an Aqueous Medium. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 2-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 2-methyl-. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-cyano-4'-methyl biphenyl.

- Google Patents. (n.d.). Synthetic method of 2-cyano-4'-methylbiphenyl.

-

ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]

- Patsnap. (n.d.). The preparation method of 2-cyano-4'-methylbiphenyl.

-

ChemBK. (2024). Benzonitrile, 2-bromo-5-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-ethylbenzonitrile. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4'-formylbutyloxy)benzonitrile. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 2-fluoro-5-methylbenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 5-Formyl-2-hydroxybenzonitrile. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Formyl-5-methylbenzonitrile [myskinrecipes.com]

- 3. 2-Formyl-5-methylbenzonitrile | 27613-33-8 | Benchchem [benchchem.com]

- 4. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 5. 2-Formyl-5-methylbenzonitrile - [sigmaaldrich.com]

- 6. 27613-33-8|2-Formyl-5-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 7. 2-溴-5-甲基苄腈 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. 5-Formyl-2-methylbenzonitrile|CAS 27613-36-1 [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - 5-formyl-2-methylbenzonitrile (C9H7NO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Spectral Analysis of 2-Formyl-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 2-Formyl-5-methylbenzonitrile

2-Formyl-5-methylbenzonitrile, with a molecular formula of C₉H₇NO and a molecular weight of 145.16 g/mol , is a bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry.[1] Its structure, featuring both a reactive aldehyde (formyl) group and a nitrile moiety on a toluene framework, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. The precise characterization of this molecule is paramount for its effective utilization in research and development, ensuring the identity, purity, and structural integrity of synthesized materials.

This technical guide provides a comprehensive overview of the analytical techniques used to characterize 2-formyl-5-methylbenzonitrile, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols for data acquisition, and provide an in-depth analysis of the expected spectral data.

Molecular Structure and Key Functional Groups

The unique chemical reactivity and spectral properties of 2-formyl-5-methylbenzonitrile are dictated by its constituent functional groups and their positions on the benzene ring.

Caption: Molecular structure of 2-Formyl-5-methylbenzonitrile (CAS: 27613-33-8).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of 2-formyl-5-methylbenzonitrile.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Insight: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ) is influenced by the electron density around the proton, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups causing an upfield shift (lower ppm).

Expected ¹H NMR Spectral Data (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.8 | Doublet | 1H | Aromatic proton (H6) |

| ~7.6 | Doublet | 1H | Aromatic proton (H4) |

| ~7.4 | Singlet | 1H | Aromatic proton (H3) |

| ~2.4 | Singlet | 3H | Methyl protons (-CH₃) |

Interpretation:

-

The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.

-

The aromatic protons will exhibit splitting patterns (doublets and a singlet) due to coupling with neighboring protons. The specific coupling constants (J-values) would confirm their relative positions on the ring.

-

The methyl protons will appear as a singlet, as they have no adjacent protons to couple with.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Insight: ¹³C NMR spectroscopy provides a map of the carbon backbone of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.

Expected ¹³C NMR Spectral Data (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbonyl carbon (C=O) |

| ~145 | Aromatic carbon (C5) |

| ~138 | Aromatic carbon (C2) |

| ~135 | Aromatic carbon (C4) |

| ~132 | Aromatic carbon (C6) |

| ~130 | Aromatic carbon (C3) |

| ~118 | Nitrile carbon (C≡N) |

| ~115 | Aromatic carbon (C1) |

| ~21 | Methyl carbon (-CH₃) |

Interpretation:

-

The carbonyl carbon of the aldehyde is typically found in the most downfield region of the spectrum.

-

The aromatic carbons will have distinct chemical shifts based on their substitution pattern.

-

The nitrile carbon has a characteristic chemical shift in the 115-120 ppm range.

-

The methyl carbon will be the most upfield signal.

C. Experimental Protocol: NMR Data Acquisition

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-formyl-5-methylbenzonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

II. Infrared (IR) Spectroscopy

Theoretical Insight: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. Each functional group has a characteristic absorption range.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2920-2980 | C-H stretch | Methyl (-CH₃) |

| ~2820, ~2720 | C-H stretch | Aldehyde (-CHO) |

| ~2220-2240 | C≡N stretch | Nitrile |

| ~1690-1710 | C=O stretch | Aldehyde |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

Interpretation:

-

The presence of a strong absorption band around 2230 cm⁻¹ is a clear indication of the nitrile group .

-

A strong, sharp peak in the region of 1700 cm⁻¹ confirms the presence of the carbonyl group of the aldehyde.

-

The two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi doublet) are characteristic of the aldehyde C-H stretch .

-

Absorptions in the aromatic and aliphatic C-H stretching regions further support the overall structure.

Experimental Protocol: IR Data Acquisition

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid 2-formyl-5-methylbenzonitrile sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the IR spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Theoretical Insight: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision, allowing for the calculation of the molecular formula.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, which is 145.16 g/mol .

-

High-Resolution Mass Spectrometry (HRMS): An ESI-HRMS analysis is expected to yield a highly accurate mass measurement. For the protonated molecule ([M+H]⁺), the calculated exact mass would be approximately 146.0600. For the sodium adduct ([M+Na]⁺), the calculated exact mass would be approximately 168.0419. A study has reported the synthesis of 2-formyl-5-methylbenzonitrile, and while the full data was not in the provided snippet, it mentioned that HRMS data was acquired via ESI.[2]

Fragmentation Pattern (Predicted): In an electron ionization (EI) mass spectrum, characteristic fragmentation patterns would be expected:

-

Loss of H radical (-1 amu): A peak at m/z 144, corresponding to the [M-H]⁺ ion, is likely from the loss of the aldehydic hydrogen.

-

Loss of CO (-28 amu): A peak at m/z 117, corresponding to the [M-CO]⁺ ion, is a common fragmentation for aromatic aldehydes.

-

Loss of HCN (-27 amu): Fragmentation involving the nitrile group could lead to a peak at m/z 118.

Experimental Protocol: Mass Spectrometry Data Acquisition

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of 2-formyl-5-methylbenzonitrile in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap) where their mass-to-charge ratio (m/z) is measured.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Caption: Workflow for the spectral characterization of 2-Formyl-5-methylbenzonitrile.

Conclusion

The comprehensive spectral analysis of 2-formyl-5-methylbenzonitrile using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide an unambiguous characterization of this important synthetic intermediate. The methodologies and expected spectral data presented in this guide serve as a valuable resource for researchers in organic synthesis and drug discovery, ensuring the reliable identification and use of this versatile molecule.

References

Sources

The Solubility Profile of 2-Formyl-5-methylbenzonitrile: A Technical Guide for Drug Development Professionals

Foreword: The Crucial Role of Solubility in Pharmaceutical Synthesis

In the intricate landscape of drug discovery and development, the successful synthesis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The physicochemical properties of these intermediates, particularly their solubility in various organic solvents, are not merely academic curiosities; they are critical parameters that dictate the feasibility, efficiency, and scalability of synthetic routes. A comprehensive understanding of a compound's solubility profile can inform solvent selection for reactions and purifications, prevent costly downstream processing issues, and ensure the consistent quality of the final product.[1][2] More than 40% of new chemical entities are practically insoluble in water, a challenge that often begins with the intermediates used in their synthesis.[2] This guide provides an in-depth technical overview of the solubility of 2-Formyl-5-methylbenzonitrile, a key building block in medicinal chemistry, offering both predictive insights and robust experimental protocols for its characterization.[3]

Physicochemical Landscape of 2-Formyl-5-methylbenzonitrile

To understand the solubility of 2-Formyl-5-methylbenzonitrile, we must first examine its molecular architecture. This compound possesses a multifunctional aromatic scaffold, featuring a polar nitrile group (-C≡N) and a moderately polar formyl group (-CHO) attached to a toluene backbone. This unique combination of functional groups governs its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO | [4] |

| Molecular Weight | 145.16 g/mol | [4] |

| Appearance | Likely a solid at room temperature | Inferred from similar structures |

| Key Functional Groups | Nitrile, Aldehyde, Aromatic Ring | [4] |

The nitrile group is a strong dipole, capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor. The aldehyde group also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.[5] The aromatic ring and the methyl group, however, introduce a significant nonpolar character. This amphiphilic nature suggests a nuanced solubility profile, with miscibility in a range of solvents of varying polarities.

Predictive Solubility Analysis: A Theoretical Framework

In the absence of extensive empirical data, a predictive analysis based on the principle of "like dissolves like" provides a strong foundation for solvent selection. The polarity, hydrogen bonding capability, and dielectric constant of the solvent are key determinants of its ability to dissolve 2-Formyl-5-methylbenzonitrile.

High Expected Solubility:

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)) : These solvents are characterized by their high polarity and ability to accept hydrogen bonds, without donating them. The strong dipole of the nitrile group and the polarity of the formyl group in 2-Formyl-5-methylbenzonitrile are expected to interact favorably with these solvents, leading to high solubility. DMSO, in particular, is known for its ability to dissolve a wide range of both polar and nonpolar compounds.[6]

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform) : These solvents are of moderate polarity and can effectively solvate the aromatic ring and the polar functional groups of the molecule.

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone (MEK)) : The polarity of the ketone's carbonyl group is similar to that of the aldehyde in the solute, suggesting favorable dipole-dipole interactions. Acetone is miscible with water and most organic solvents, making it a versatile choice.[7]

Moderate to Good Expected Solubility:

-

Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether) : These solvents are less polar than ketones but are still capable of acting as hydrogen bond acceptors. THF is generally a better solvent than diethyl ether for moderately polar compounds due to its higher polarity.

-

Esters (e.g., Ethyl Acetate) : With its moderate polarity, ethyl acetate is a common solvent for a wide range of organic compounds and is expected to be a suitable solvent for 2-Formyl-5-methylbenzonitrile.

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol) : These protic solvents can act as both hydrogen bond donors and acceptors. While they can interact with the nitrile and formyl groups, the nonpolar portion of the solute may limit very high solubility. Shorter-chain alcohols are generally more effective.[8]

Low to Negligible Expected Solubility:

-

Nonpolar Solvents (e.g., Hexanes, Toluene, Benzene) : The dominant nonpolar nature of these solvents makes them poor candidates for dissolving the polar 2-Formyl-5-methylbenzonitrile. While the aromatic ring of the solute will have some affinity for toluene and benzene, this is unlikely to overcome the unfavorable interactions with the polar functional groups.[8]

-

Water : Due to the significant nonpolar surface area of the benzene ring and methyl group, the solubility in water is expected to be very low. The polar functional groups are not sufficient to overcome the hydrophobicity of the rest of the molecule.[9]

A Rigorous Experimental Protocol for Solubility Determination

Theoretical predictions provide a valuable starting point, but for the precise quantification required in drug development, empirical determination is essential. The following is a detailed, self-validating protocol for determining the solubility of 2-Formyl-5-methylbenzonitrile using the isothermal equilibrium method.

Materials and Instrumentation

-

2-Formyl-5-methylbenzonitrile (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for determining the solubility of 2-Formyl-5-methylbenzonitrile.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions :

-

To a series of appropriately sized vials, add an excess amount of 2-Formyl-5-methylbenzonitrile. The presence of undissolved solid after equilibration is crucial for ensuring saturation.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely seal the vials to prevent any loss of solvent due to evaporation.

-

-

Equilibration :

-

Place the vials in a thermostatically controlled environment set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a period sufficient to reach equilibrium, typically 24 to 48 hours. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation :

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To further ensure the separation of solid material, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis :

-

Analyze the diluted samples using a pre-validated HPLC or GC method. The choice of method will depend on the volatility and chromophoric properties of 2-Formyl-5-methylbenzonitrile.

-

Prepare a calibration curve using standard solutions of 2-Formyl-5-methylbenzonitrile of known concentrations.

-

Calculate the concentration of the solute in the original saturated solution by applying the dilution factor. The solubility can then be expressed in units such as g/100 mL or mol/L.

-

Factors Influencing Solubility: A Deeper Dive

The solubility of 2-Formyl-5-methylbenzonitrile is not a static property but is influenced by several environmental and structural factors. Understanding these can allow for the manipulation of solubility to suit specific process needs.

Caption: Key factors influencing the solubility of 2-Formyl-5-methylbenzonitrile.

-

Temperature : For most solid solutes, solubility in organic solvents increases with temperature.[10] This is because the dissolution process is often endothermic, and the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

-

Solvent Properties : As discussed, the polarity, hydrogen bonding capacity, and dielectric constant of the solvent are the primary drivers of solubility.

-

Purity of the Compound : The presence of impurities can affect the measured solubility. Highly pure starting material is essential for obtaining accurate and reproducible data.

-

Molecular Structure : The inherent properties of 2-Formyl-5-methylbenzonitrile, including its functional groups and the overall balance of polar and nonpolar regions, are the fundamental determinants of its solubility behavior.

Conclusion: From Prediction to Practical Application

While publicly available quantitative solubility data for 2-Formyl-5-methylbenzonitrile is scarce, a thorough understanding of its physicochemical properties allows for robust predictions of its behavior in a wide range of organic solvents. This guide provides a strong theoretical framework for initial solvent screening and, more importantly, a detailed and reliable experimental protocol for the precise determination of its solubility. For researchers and drug development professionals, this information is critical for optimizing synthetic pathways, ensuring efficient purification, and ultimately contributing to the successful and scalable production of novel pharmaceutical agents. The methodologies outlined herein are designed to be broadly applicable for the characterization of other novel synthetic intermediates, promoting a foundational understanding of solubility that is essential for the advancement of medicinal chemistry.

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Formyl-5-methylbenzonitrile [myskinrecipes.com]

- 4. 5-Formyl-2-methylbenzonitrile|CAS 27613-36-1 [benchchem.com]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. lifechemicals.com [lifechemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 2-Formyl-5-methylbenzonitrile for Advanced Pharmaceutical Synthesis

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Formyl-5-methylbenzonitrile (CAS No. 27613-33-8). We will delve into its commercial availability, synthesis, chemical properties, and critical applications as a strategic intermediate in the synthesis of complex pharmaceutical compounds. This document aims to be a practical resource, blending established chemical principles with actionable insights for laboratory and process development settings.

Introduction to a Versatile Building Block

2-Formyl-5-methylbenzonitrile is a bifunctional aromatic compound featuring both an aldehyde (-CHO) and a nitrile (-C≡N) group. This unique arrangement of reactive sites on a substituted benzene ring makes it a highly valuable precursor in multi-step organic synthesis. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 27613-33-8 |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| Appearance | Typically an off-white to yellow solid |

| Purity | Commercially available with ≥98% purity[1] |

| Storage Conditions | Recommended storage at 2-8°C under an inert atmosphere[1] |

The strategic importance of this molecule lies in the orthogonal reactivity of its formyl and nitrile functionalities, allowing for selective chemical transformations.

Commercial Availability and Procurement

2-Formyl-5-methylbenzonitrile is readily available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. When sourcing this intermediate, it is crucial to consider purity, available quantities, and lead times. Below is a summary of notable suppliers.

| Supplier | Purity | Notes |

| ChemScene | ≥98% | Offers various pack sizes and provides custom synthesis services.[1] |

| Sigma-Aldrich (Merck) | - | Listed in their catalog, indicating availability for research purposes. |

| Benchchem | - | Provides the compound and highlights its significance as a building block. |

| MySkinRecipes | 98% | Lists various small-scale quantities with associated pricing and lead times. |

| Sunway Pharm Ltd | 97% | Offers the product with catalog pricing for specific quantities.[2] |

| ChemUniverse | - | Accepts blanket purchase orders for large quantities and requests for quotes. |

For large-scale projects, direct communication with suppliers to obtain certificates of analysis and discuss bulk pricing is highly recommended.

Synthesis and Manufacturing Insights

The industrial synthesis of 2-Formyl-5-methylbenzonitrile is not extensively detailed in publicly available literature. However, based on established organic chemistry principles and related patent literature, a primary route involves the selective oxidation of the methyl group of a precursor. A logical and common synthetic pathway is the oxidation of one of the methyl groups of 2,5-dimethylbenzonitrile.

The selective oxidation of a methyl group on an aromatic ring to an aldehyde can be challenging as over-oxidation to a carboxylic acid is a common side reaction.[3] Various methods have been developed to control this transformation, including the use of specific oxidizing agents like cerium(IV) ammonium nitrate or o-iodoxybenzoic acid (IBX), which are known for their efficacy in benzylic oxidations.[4]

Caption: A plausible synthetic workflow for 2-Formyl-5-methylbenzonitrile.

Chemical Reactivity and Applications in Drug Discovery

The dual functionality of 2-Formyl-5-methylbenzonitrile is the cornerstone of its utility in pharmaceutical synthesis. The aldehyde group serves as an electrophilic center, while the nitrile group can be transformed into a variety of other functional groups.

Caption: Reactivity pathways of the formyl and nitrile functional groups.

A significant application of this scaffold is in the synthesis of heterocyclic compounds. For instance, 2-formylbenzonitriles can undergo cascade reactions with anilines to produce N-aryl substituted isoindolinones, a class of compounds with recognized biological activity.[5] This electrochemical-induced reaction proceeds through the initial formation of a Schiff base from the aldehyde and the aniline, followed by an intramolecular cyclization involving the nitrile group.

The importance of similar structural motifs is highlighted by the synthesis of the PARP (poly ADP-ribose polymerase) inhibitor, Olaparib. A key intermediate in the synthesis of Olaparib is 2-fluoro-5-formylbenzonitrile, an analogue of the topic compound.[6][7] This underscores the value of the formylbenzonitrile scaffold in constructing complex, biologically active molecules for targeted cancer therapies.